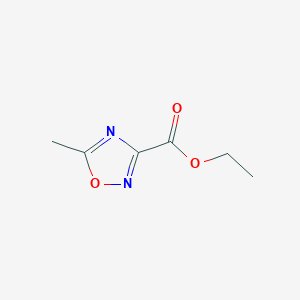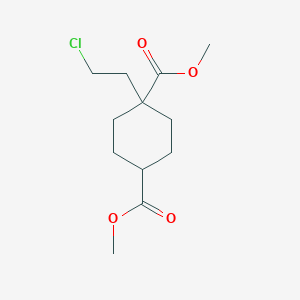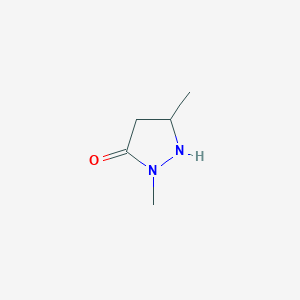
1-Ethylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Ethylazetidin-3-ol consists of a four-membered azetidine ring with an ethyl group and a hydroxyl group attached. The InChI code for this compound is 1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 146-148°C, a melting point of -52 to -51°C, and a density of 1.003 g/cm3. Its refractive index is 1.466 and its molecular weight is 113.16 g/mol. The molecule contains a chiral center and its two enantiomers have different biological properties.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Azetidines
Synthetic Utility : 1-Ethylazetidin-3-ol demonstrates significant synthetic utility. It's used in the preparation of various functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These compounds have broad applications in organic synthesis and medicinal chemistry (Stankovic et al., 2013).
Precursor for Novel Compounds : It acts as a precursor for 3-ethylideneazetidines, crucial for developing novel functionalized azetidines and spirocyclic azetidine building blocks. Such compounds are valuable in drug discovery and the synthesis of complex organic molecules (Stankovic et al., 2014).
Development of Antiplatelet Drugs
- Lead Compound in Drug Synthesis : this compound derivatives have been used as lead compounds for developing novel antiplatelet drugs. This includes inhibitors of protease-activated receptor 4 (PAR4), which play a crucial role in thrombosis and hemostasis (Chen et al., 2008).
Synthesis of Iminosugars and Amino Acids
- Azetidine Iminosugars Synthesis : Synthesis of azetidine iminosugars, like (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, from d-glucose is another application. These compounds are potential inhibitors of glycosidases, enzymes involved in various biological processes, and could have therapeutic applications (Lawande et al., 2015).
Fluorimetric Sensors and Molecular Docking Studies
- Chemical Sensing : Derivatives of this compound have been used in designing chemosensors for detecting metal ions like Cu2+ and Hg2+. This application is significant in environmental monitoring and analytical chemistry (Wagh et al., 2015).
Miscellaneous Applications
Transformation into Other Compounds : It has been used in the transformation of specific azetidinones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting its versatility in organic synthesis (Mollet et al., 2011).
Radioligand in Receptor Studies : this compound derivatives have been developed as radioligands for studying receptors like the corticotropin-releasing hormone type 1 receptor, important in pharmacological research (Hiebel et al., 2006).
Safety and Hazards
1-Ethylazetidin-3-ol is classified as a dangerous substance. It has a hazard statement of H225, indicating that it is highly flammable . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .
Propiedades
IUPAC Name |
1-ethylazetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWVFGREWGXIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550336 |
Source


|
| Record name | 1-Ethylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35995-21-2 |
Source


|
| Record name | 1-Ethylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)



